Methyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its trifluoromethyl groups, which are known for their unique chemical properties and applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of Methyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . The process typically involves the use of trifluoromethylating agents under controlled conditions to ensure the selective introduction of trifluoromethyl groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Cycloaddition: Heating with triethyl phosphite can lead to [4+2] cycloaddition products.
Scientific Research Applications
Methyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used in the study of radical trifluoromethylation and other advanced organic reactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s reactivity and stability. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other trifluoromethylated compounds, such as:
- Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-
- Various indole derivatives
These compounds share similar trifluoromethyl groups but differ in their overall structure and specific applications. The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications.
Properties
Molecular Formula |
C23H22F6N2O5S |
---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
methyl 2-[[3-ethoxy-1,1,1-trifluoro-3-oxo-2-[[3-(trifluoromethyl)benzoyl]amino]propan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H22F6N2O5S/c1-3-36-20(34)21(23(27,28)29,30-17(32)12-7-6-8-13(11-12)22(24,25)26)31-18-16(19(33)35-2)14-9-4-5-10-15(14)37-18/h6-8,11,31H,3-5,9-10H2,1-2H3,(H,30,32) |
InChI Key |
VQXFUGZNJNMGEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C(=O)OC)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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